Thalidomide-5-PEG4-NH2 hydrochloride

PROTAC AURKA degradation Linker exit vector

Thalidomide-5-PEG4-NH2 hydrochloride (CAS 2743434-24-2) is a heterobifunctional E3 ligase ligand–linker conjugate that integrates a thalidomide-derived cereblon (CRBN) recruitment moiety with a four-unit polyethylene glycol (PEG4) spacer, terminated by a primary amine for downstream conjugation. Supplied as the hydrochloride salt (MW 485.92 g/mol, C₂₁H₂₈ClN₃O₈), it serves as a pre-functionalized building block in proteolysis-targeting chimera (PROTAC) design, where the amine handle enables direct coupling to carboxylate-, NHS ester-, or isothiocyanate-activated target-protein ligands.

Molecular Formula C21H28ClN3O8
Molecular Weight 485.9 g/mol
Cat. No. B13601614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-PEG4-NH2 hydrochloride
Molecular FormulaC21H28ClN3O8
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN.Cl
InChIInChI=1S/C21H27N3O8.ClH/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26;/h1-2,13,17H,3-12,22H2,(H,23,25,26);1H
InChIKeyBHDMUWYMFJLPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-PEG4-NH2 Hydrochloride: A 5-Position Cereblon Ligand–PEG4 Linker Conjugate for PROTAC Assembly


Thalidomide-5-PEG4-NH2 hydrochloride (CAS 2743434-24-2) is a heterobifunctional E3 ligase ligand–linker conjugate that integrates a thalidomide-derived cereblon (CRBN) recruitment moiety with a four-unit polyethylene glycol (PEG4) spacer, terminated by a primary amine for downstream conjugation . Supplied as the hydrochloride salt (MW 485.92 g/mol, C₂₁H₂₈ClN₃O₈), it serves as a pre-functionalized building block in proteolysis-targeting chimera (PROTAC) design, where the amine handle enables direct coupling to carboxylate-, NHS ester-, or isothiocyanate-activated target-protein ligands . The 5-position attachment of the PEG linker to the phthalimide ring distinguishes this compound from the more common 4-O-ether (Thalidomide-O-PEG4-amine) series and imparts distinct spatial and physicochemical properties relevant to ternary complex formation [1].

Why Thalidomide-5-PEG4-NH2 Hydrochloride Cannot Be Casually Replaced by Other CRBN Ligand–Linker Conjugates


CRBN-based PROTAC building blocks that appear superficially interchangeable—differing only in PEG linker length, phthalimide attachment position, or E3 ligand core—produce PROTACs with substantially divergent degradation potency, aqueous stability, and neosubstrate selectivity. Systematic SAR studies have demonstrated that moving the linker exit vector from the 4-position to the 5-position of the thalidomide phthalimide ring enables potent target degradation with linkers as short as two PEG units, a feat not readily achievable with 4-O-ether conjugates [1]. Concurrently, hydrolytic stability at physiological pH 7.4 is highly sensitive to the linker attachment point: 4-substituted derivatives are uniformly more stable than their 5-substituted counterparts, and the choice of terminal functional group (amine vs. carboxamide vs. alkyne) further modulates degradation half-life [2]. The salt form is equally consequential—the free base of Thalidomide-5-PEG4-NH2 is acknowledged by suppliers to be prone to instability, with the hydrochloride salt recommended for reliable storage and reproducible conjugation chemistry . These orthogonal structure–property relationships create a multidimensional selection landscape where no single analog dominates all criteria; the procurement decision must be guided by the specific PROTAC target, desired linker length, and required stability profile.

Quantitative Differentiation Evidence: Thalidomide-5-PEG4-NH2 Hydrochloride vs. Closest Analogs


5-Position Attachment Enables Potent AURKA Degradation with Shorter PEG Linkers Not Achievable via 4-O-Ether Exit Vector

In a published SAR study of MK-5108-derived PROTACs targeting AURKA, Rishfi et al. (2023) explored both the 4- and 5-positions of the thalidomide phthalimide ring as linker exit vectors. Switching the attachment point to the 5-position allowed the identification of PROTAC SK2188, which achieved potent AURKA degradation (DC₅₀,₂₄ₕ 3.9 nM, Dₘₐₓ,₂₄ₕ 89%) with a PEG linker as short as 2 units—a configuration that was not productive with the 4-O-ether attachment [1]. The 5-position exit vector thus uniquely enables the construction of lower-molecular-weight PROTACs without sacrificing degradation potency, a design advantage directly attributable to the substitution pattern embodied by Thalidomide-5-PEG4-NH2 hydrochloride.

PROTAC AURKA degradation Linker exit vector Neuroblastoma

Hydrochloride Salt Provides Documented Stability Advantage Over the Free Base Form

The supplier MedChemExpress explicitly states for Thalidomide-5-PEG4-NH2 (free base, HY-138785): 'The free form of the compound is prone to instability, it is advisable to consider the stable salt form (Thalidomide-5-PEG4-NH2 hydrochloride) that retains the same biological activity' . The hydrochloride salt (CAS 2743434-24-2) is the recommended procurement form, with defined storage conditions: powder stable at -20°C for 3 years, 4°C for 2 years; in DMSO at -80°C for 6 months . This stability differential directly impacts experimental reproducibility in multi-step PROTAC synthesis workflows.

PROTAC building block Chemical stability Salt form selection Conjugation chemistry

PEG4 Linker Offers Extended Spatial Reach and Distinct Solubility Profile Relative to PEG3 and Shorter Analogs

The PEG4 spacer (four ethylene glycol units, ~14 atoms linear length) provides greater conformational flexibility and spatial reach than the PEG3 linker (three units) found in analogs such as Thalidomide-5-PEG3-NH2 hydrochloride (MW 441.86) . Published PROTAC SAR studies demonstrate that linker length critically governs ternary complex cooperativity and resultant degradation efficiency, with optimal length being highly target-dependent [1]. The THAL-SNS-032 PROTAC—constructed from a Thalidomide-5-NH-PEG3-NH2 building block—achieves complete CDK9 degradation at 250 nM (IC₅₀ 50 nM in MOLT4 proliferation assays) [2]. Whether PEG3 or PEG4 is optimal must be empirically determined for each target protein; the PEG4 variant offers a longer reach that may be essential when the target ligand's exit vector demands greater E3 ligase–target protein separation.

PROTAC linker length PEG spacer Solubility Ternary complex formation

5-Position Amine-Linked Conjugates Exhibit Distinct Hydrolytic Stability Profile at Physiological pH vs. 4-Position and Alternative Functional Group Attachments

Bricelj et al. (ACS Med. Chem. Lett. 2021) systematically compared the hydrolytic stability of 16 thalidomide-derived ligand–linker conjugates at pH 7.4 (37°C) with varied attachment positions and functional groups [1]. The study established that, across all pairs tested, 'a linker attachment at position 4 resulted in more stable derivatives' compared to position 5. However, amine-containing conjugates (T01/T02, T07/T08) were among the most stable entities in the panel, while alkynyl- and carboxamide-linked conjugates underwent near-complete degradation within 24 h at pH 7.4. This places Thalidomide-5-PEG4-NH2 hydrochloride in a moderate stability category: the 5-position attachment reduces stability relative to the 4-O-ether analog, but the terminal amine functional group partially mitigates this liability relative to other 5-substituted variants.

Hydrolytic stability Linker attachment chemistry pH 7.4 degradation PROTAC durability

Lower Molecular Weight and Smaller Formula vs. 4-O-Ether Analog May Favor Cell Permeability and Downstream PROTAC Optimization

Thalidomide-5-PEG4-NH2 hydrochloride (C₂₁H₂₈ClN₃O₈, MW 485.92 g/mol) is approximately 8.3% smaller by molecular weight than its 4-O-ether counterpart Thalidomide-O-PEG4-amine hydrochloride (C₂₃H₃₂ClN₃O₉, MW 529.97 g/mol) . The 5-substituted compound also has a lower heavy atom count (33 vs. 36) and fewer rotatable bonds (13 vs. 16). In the context of PROTAC design, where the final heterobifunctional molecule often exceeds MW 900–1100 Da and struggles with cell permeability, every reduction in the building block's molecular weight is valuable. While no published head-to-head permeability comparison exists for these two specific conjugates, the general principle that lower MW correlates with improved passive membrane permeability is well established in beyond-Rule-of-5 chemical space.

Molecular weight Physicochemical properties Cell permeability PROTAC design

High-Impact Application Scenarios for Thalidomide-5-PEG4-NH2 Hydrochloride in Targeted Protein Degradation Research


PROTAC Design Requiring Shorter Overall Linker Lengths

When structural biology or empirical SAR indicates that a compact PROTAC architecture is needed—for instance, when the target protein's ligand binding site and the E3 ligase's surface are in close spatial proximity—the 5-position attachment chemistry of Thalidomide-5-PEG4-NH2 hydrochloride enables the construction of effective degraders with shorter PEG linkers. As demonstrated by Rishfi et al. (2023), switching to the 5-position exit vector allowed potent AURKA degradation (DC₅₀ 3.9 nM) with as few as 2 PEG units, a configuration not productive with the 4-O-ether attachment [1]. Researchers facing similar linker-length constraints should prioritize this building block over 4-O-ether thalidomide conjugates.

Multi-Step Conjugation Workflows Requiring Stable, Storable Amine-Functionalized Building Blocks

In medicinal chemistry campaigns where PROTAC building blocks must be stored for extended periods and used across multiple parallel synthesis batches, the hydrochloride salt form provides documented stability advantages over the free base [1]. The defined storage conditions (powder at -20°C for 3 years; DMSO stock at -80°C for 6 months) and ambient-temperature shipping stability make this compound suitable for core-facility and CRO settings where procurement-to-use intervals may span months. The terminal primary amine is compatible with standard amide-bond-forming reactions (EDC/HATU with carboxylic acids; NHS ester coupling), enabling straightforward integration into diverse synthetic routes.

Parallel PROTAC Library Synthesis Requiring Systematic Linker-Length Variation

For SAR campaigns that systematically explore linker-length effects on degradation potency and selectivity, Thalidomide-5-PEG4-NH2 hydrochloride provides the 4-ethylene-glycol-unit data point in a series that can include PEG2, PEG3, PEG5, and alkyl linkers with the same 5-position attachment chemistry. Published evidence shows that linker length critically governs both degradation efficiency (e.g., PEG3 > PEG4 >> PEG2 in certain BET-targeting PROTACs) and unintended neosubstrate degradation [1][2]. Maintaining a consistent 5-position exit vector across the linker-length series controls for attachment-point-dependent stability differences, isolating the linker-length variable for cleaner SAR interpretation.

Comparative Evaluation of Thalidomide- vs. Pomalidomide-Based CRBN Recruitment

When a research program needs to directly compare thalidomide- and pomalidomide-based CRBN recruitment within otherwise identical PROTAC architectures, Thalidomide-5-PEG4-NH2 hydrochloride serves as the thalidomide-arm building block. Pomalidomide-based analogs (e.g., Pomalidomide 4'-PEG4-amine, MW 528.99) exhibit higher CRBN binding affinity but also distinct neosubstrate degradation profiles (IKZF1/IKZF3) that may contribute to off-target effects [1]. Systematic head-to-head comparison using matched linker chemistry but different E3 ligase ligand cores can deconvolute target-specific degradation from CRBN-ligand-driven neosubstrate effects, informing the choice of E3 ligase recruiter for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-PEG4-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.